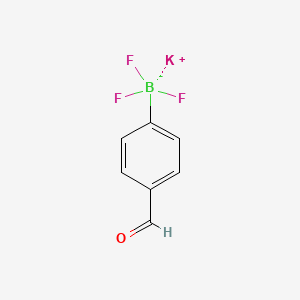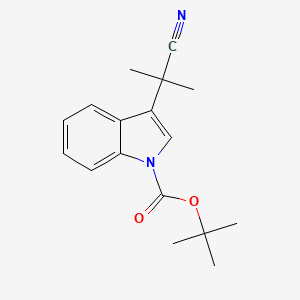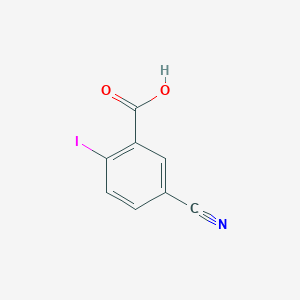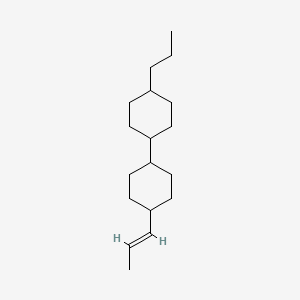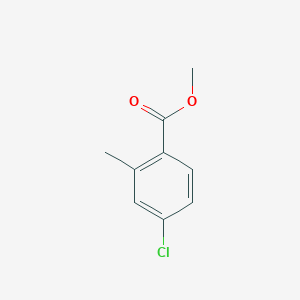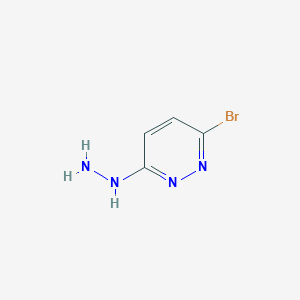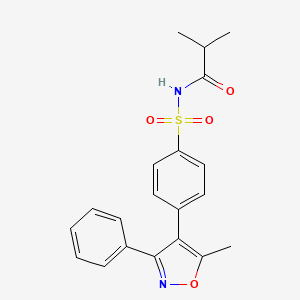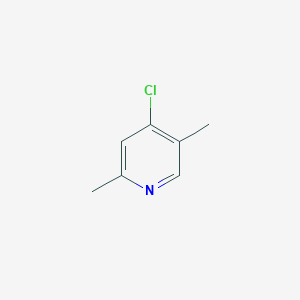
Sodium 8-hydroxynaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 8-hydroxynaphthalene-1-sulphonate (NaHSO3) is an important organic compound that is used in a variety of applications. It is a white solid that is soluble in water and ethanol and is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. NaHSO3 is also used in the laboratory for various biochemical and physiological experiments.
Scientific Research Applications
Photophysical Properties
Research has explored the photophysical properties of compounds similar to Sodium 8-hydroxynaphthalene-1-sulphonate. For instance, a study on 1-hydroxynaphthalene-2-sulphonate and 1-hydroxynaphthalene-4-sulphonate ions in aqueous solutions reported the pH dependence of their fluorescence intensities and flash photolysis transients, suggesting potential applications in fluorescence studies and photochemical analysis (Henson & Wyatt, 1975).
Surfactant Properties
This compound's structure is similar to other sulphonated naphthalene derivatives used as surfactants. A study on 1-amino-2-alkyloxynaphthalene-4-sodium sulphonates highlighted their use in surface tension reduction, emulsification, and solubilization, hinting at potential applications in detergents and emulsifiers (Azzam, Negm, & Gad, 2004).
Protein Binding
The binding properties of related sulphonated azo dyes with proteins were investigated, which can provide insights into the interaction of this compound with biological molecules. This research is crucial for understanding dye-protein interactions in biological systems (Pesavento & Profumo, 1991).
Corrosion Inhibition
Research on 4-amino-3-hydroxynaphthalene-1-sulphonic acid, a compound with structural similarities, showed its effectiveness as a corrosion inhibitor for mild steel. This suggests potential applications of Sodium8-hydroxynaphthalene-1-sulphonate in protecting metals from corrosion, especially in acidic environments (Yıldız, Doğan, & Dehri, 2014).
Organic Electronics
The sodium salts of sulphonated compounds, including those structurally related to this compound, have been investigated for their potential in organic electronics. A study on sodium salts of sulphonated metal phthalocyanines, for instance, examined their use as p-type channel components in organic field-effect transistors (OFETs), indicating possible applications in electronic devices (Chaidogiannos et al., 2009).
Polymer Chemistry
Research on the sulphonation of poly(aryl-ether-ether-ketone) (PEEK) to produce sodium sulphonate derivatives, like this compound, has explored their thermal stability and water absorption properties. Such studies are crucial for applications in advanced polymer materials (Bailly, Williams, Karasz, & MacKnight, 1987).
Ionization and Chemical Reactivity
The ionization constants and chemical reactivity of hydroxynaphthalenesulphonic acids, which are structurally related to this compound, have been studied. This research is significant for understanding the chemical behavior of these compounds in various environments, which can impact their applications in analytical chemistry and chemical synthesis (Van, 1969).
Mechanism of Action
Target of Action
Sodium 8-hydroxynaphthalene-1-sulfonate primarily targets proteins, specifically the hydrophobic pockets of proteins . This compound has been used for decades to study biological systems due to its environmentally sensitive fluorescent nature and propensity to bind to these hydrophobic pockets .
Mode of Action
The interaction of Sodium 8-hydroxynaphthalene-1-sulfonate with its targets involves a two-step process. First, it anchors to cationic side chains of proteins via its sulfonate moiety . Then, it binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This dual interaction allows Sodium 8-hydroxynaphthalene-1-sulfonate to bind to proteins in a nonspecific manner, making it a useful tool to study the properties of many biological systems .
Result of Action
The molecular and cellular effects of Sodium 8-hydroxynaphthalene-1-sulfonate’s action are primarily related to its binding to proteins. By binding to hydrophobic pockets of proteins, Sodium 8-hydroxynaphthalene-1-sulfonate can influence protein conformation and function . This can lead to changes in the activity of the protein, potentially affecting cellular processes and signaling pathways.
Action Environment
The action, efficacy, and stability of Sodium 8-hydroxynaphthalene-1-sulfonate can be influenced by various environmental factors. For instance, its fluorescent nature is environmentally sensitive . It is weakly fluorescent in water but has a much stronger fluorescence yield in the presence of less polar solvents and proteins with hydrophobic binding pockets . Therefore, the local environment in which Sodium 8-hydroxynaphthalene-1-sulfonate is present can significantly impact its action and efficacy.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 8-hydroxynaphthalene-1-sulphonate involves the sulfonation of 8-hydroxynaphthalene-1-sulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "8-hydroxynaphthalene-1-sulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 8-hydroxynaphthalene-1-sulfonic acid to a reaction flask", "Add sulfuric acid to the reaction flask and stir the mixture at room temperature for 30 minutes", "Slowly add water to the reaction mixture to dissolve the product", "Add sodium hydroxide to the reaction mixture to neutralize the acid", "Filter the resulting solution to obtain Sodium 8-hydroxynaphthalene-1-sulphonate", "Wash the product with water and dry it in a vacuum oven" ] } | |
| 20215-36-5 | |
Molecular Formula |
C10H8NaO4S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;8-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI Key |
KKTOSZSGMQRRPN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O.[Na] |
| 20215-36-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


